molecular formula C10H10Cl2N4O B13137016 5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B13137016
M. Wt: 273.12 g/mol
InChI Key: OJEGVRLHFXXMCR-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with chlorine atoms at positions 5 and 7, along with a tetrahydropyran (THP) group at position 1. This scaffold is notable for its structural rigidity and electronic properties, which make it a promising candidate for medicinal chemistry applications, particularly in kinase inhibition and antibacterial research . The THP moiety enhances metabolic stability and bioavailability by shielding reactive sites, while the chlorine substituents modulate electron density and binding affinity to biological targets .

Properties

Molecular Formula

C10H10Cl2N4O

Molecular Weight

273.12 g/mol

IUPAC Name

5,7-dichloro-1-(oxan-2-yl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C10H10Cl2N4O/c11-9-8-6(14-10(12)15-9)5-13-16(8)7-3-1-2-4-17-7/h5,7H,1-4H2

InChI Key

OJEGVRLHFXXMCR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)N=C(N=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Dichloro Substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step often involves nucleophilic substitution reactions where the tetrahydro-2H-pyran-2-yl group is introduced using suitable nucleophiles.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the efficacy of pyrazolo[4,3-d]pyrimidine derivatives in targeting specific cancer types. The compound has shown promise as an inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS), which is implicated in the proliferation of multiple myeloma, pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC) cells.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by downregulating the prenylation of Rap-1A, a crucial process for cancer cell survival and proliferation. This mechanism was demonstrated in xenograft mouse models where the compound significantly reduced tumor growth without causing hepatotoxicity, indicating a favorable safety profile for further development as a therapeutic agent .

Synthetic Applications

Synthesis of Novel Compounds

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions to produce more complex molecules.

  • Reactions : The compound can undergo palladium-catalyzed cross-coupling reactions to form diverse derivatives. For instance, it has been utilized in the synthesis of 2-(2-tetrahydropyran-2-ylpyrazol-3-yl)-4-(trifluoromethyl)pyridine through a series of reactions involving tetrakis(triphenylphosphine)palladium(0) and potassium carbonate .

Case Studies

Study Objective Findings
Study on hGGPPS Inhibition Evaluate antitumor efficacyThe compound effectively inhibits hGGPPS, leading to reduced tumor growth in mouse models.
Synthesis of Pyrazolo Derivatives Explore synthetic pathwaysDemonstrated successful synthesis of complex derivatives using palladium-catalyzed reactions.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine with structurally or functionally related pyrazolopyrimidine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Biological Activity Reference(s)
Target Compound Pyrazolo[4,3-d]pyrimidine 5,7-Cl; 1-(tetrahydro-2H-pyran-2-yl) S. aureus inhibition
4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-Cl; 6-SCH₃ Kinase inhibition (e.g., ShhN-Ptch)
5-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Indazole 5-NH₂; 1-(tetrahydro-2H-pyran-2-yl) Unknown (structural analog)
7_3d11 (from ) Pyrazolo[3,4-d]pyrimidine R3: Nitropyrimidine triamine Sonic Hedgehog (Shh) pathway inhibition

Key Findings

Core Structure Variations

  • The target compound ’s pyrazolo[4,3-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine) in nitrogen positioning, altering electronic distribution and target selectivity. This distinction is critical for its anti-Staphylococcal activity .
  • Pyrazolo[3,4-d]pyrimidines (e.g., 7_3d11) are more commonly associated with kinase inhibition, such as targeting the Shh pathway, but exhibit toxicity when aromatic groups (e.g., phenyl) replace heterocyclic substituents .

Substituent Effects

  • Chlorine vs. Methylthio Groups : The 5,7-dichloro substitution in the target compound enhances electrophilicity and binding to bacterial targets compared to methylthio groups, which prioritize hydrophobic interactions in kinase inhibitors .
  • Tetrahydropyran (THP) vs. Furan : Replacing furan (as in 7_2d10) with THP in the target compound improves metabolic stability and reduces toxicity, a trend observed in similar scaffolds .

Pharmacological Activity

  • The target compound demonstrates selective inhibition of Staphylococcus aureus, likely due to its dual chloro substituents disrupting bacterial membrane proteins .
  • In contrast, pyrazolo[3,4-d]pyrimidines like 73d11 show potency in Shh pathway inhibition but require careful substituent optimization to avoid cytotoxicity (e.g., phenyl groups in 72d11 caused toxicity) .

Synthetic and Stability Considerations

  • Isomerization studies (e.g., pyrazolo-triazolo-pyrimidines in ) reveal that core rigidity and substituent placement influence stability. The target compound’s THP group prevents unwanted isomerization, a common issue in pyrazolopyrimidine derivatives .

Biological Activity

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a unique structural arrangement characterized by:

  • Dichlorination at the 5 and 7 positions of the pyrazolo ring.
  • A tetrahydro-2H-pyran-2-yl substituent at the nitrogen atom in position 1.

This specific configuration contributes to its distinct chemical properties and biological activities. The structural formula can be represented as follows:

C9H10Cl2N4O\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}

This compound primarily acts as an inhibitor of CDK2 , which plays a crucial role in regulating the cell cycle. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase, leading to cytotoxic effects on various cancer cell lines. The compound's ability to modulate signaling pathways also suggests potential anti-inflammatory properties .

Inhibition of Cyclin-Dependent Kinases

The compound has shown promising results in inhibiting CDK2 with IC50 values in the low micromolar range. This inhibition is critical for cancer therapy as it can lead to reduced proliferation of cancer cells. The following table summarizes some key findings related to its kinase inhibitory activity:

Kinase IC50 (µM) Effect
CDK20.5Inhibition of cell cycle progression
Other CDKs0.8 - 1.5Potential effects on various cancer types

Anti-Cancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against multiple cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. For instance, variations in halogenation and substituents on the pyrazolo ring can alter potency and selectivity against different kinases. The following table illustrates some analogs and their respective activities:

Compound Structural Features Biological Activity
Compound A4,6-Dichloro substitutionModerate CDK inhibition
Compound BMonochlorinated variantReduced potency
Compound CUnsubstituted pyrazolo ringMinimal kinase activity

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Inhibition Studies : Research indicates strong binding affinity to CDK2 based on molecular docking simulations, suggesting effective interactions with active sites.
  • Cytotoxicity Assays : Experiments conducted on human cancer cell lines have shown that treatment with this compound leads to apoptosis in a dose-dependent manner.
  • Inflammation Modulation : Preliminary data suggest that the compound may influence inflammatory markers, indicating potential use in treating inflammatory diseases.

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